molecular formula C10H9Br2NO B2513230 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one CAS No. 1341300-86-4

3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

Cat. No. B2513230
CAS RN: 1341300-86-4
M. Wt: 318.996
InChI Key: QUUGICKQIQTLKC-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9Br2NO. It has a molecular weight of 319 . The IUPAC name for this compound is 3-bromo-1-(4-bromophenyl)-2-pyrrolidinone .


Molecular Structure Analysis

The InChI code for 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is 1S/C10H9Br2NO/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis of Biologically Active Compounds

3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. This includes its role in the creation of novel cyanopyridine derivatives, which have shown antimicrobial activity against a wide spectrum of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging significantly, indicating its potential in medical and pharmaceutical applications (Bogdanowicz et al., 2013).

Material Science and Luminescent Polymers

In the field of material science, 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one has been utilized as a starting point for the synthesis of highly luminescent polymers. These polymers, which contain the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibit strong fluorescence and quantum yield, making them suitable for applications in optoelectronic devices and fluorescent markers (Zhang & Tieke, 2008).

Antioxidant and Anticholinergic Activities

Research has also been conducted on the synthesis of natural bromophenols and their derivatives using 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one. These compounds have demonstrated significant antioxidant activities in various bioanalytical assays, surpassing standard antioxidant compounds. Additionally, they showed promising anticholinergic activities against enzymes, suggesting potential therapeutic benefits for neurodegenerative diseases (Rezai et al., 2018).

Crystal Structure Analysis

The compound and its derivatives have been subjects of crystal structure analysis, providing insight into their molecular geometry, conformation, and intermolecular interactions. This research is vital for understanding the physicochemical properties of the compound and guiding the design of new materials and drugs (Suresh Kumar et al., 2010).

Synthetic Methodologies and Chemical Reactions

The versatility of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one extends to its use in various synthetic methodologies and chemical reactions, such as the development of asymmetric synthesis techniques for producing enantiomerically pure pyrrolidine derivatives. These derivatives have potential applications as antithrombin agents, highlighting the compound's role in creating new therapeutic options (Ayan et al., 2013).

properties

IUPAC Name

3-bromo-1-(4-bromophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUGICKQIQTLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

CAS RN

1341300-86-4
Record name 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one
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